(S)-2-((4-Fluorophenyl)amino)propanoic acid
Description
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
(2S)-2-(4-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
LSUMRSDDJQOTNQ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CC=C(C=C1)F |
Canonical SMILES |
CC(C(=O)O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Negishi Cross-Coupling for Direct Arylation
The Negishi cross-coupling reaction enables the introduction of a 4-fluorophenyl group to an alanine backbone. This method involves coupling a 4-fluorophenyl halide (e.g., 4-fluorobromobenzene) with a zincate complex of protected iodoalanine.
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
-
Solvent : THF/DMAC (1:1) at 65–70°C
-
Substrate : Fmoc-protected (S)-3-iodoalanine methyl ester
Mechanistic Insights :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the organozinc reagent, and reductive elimination to form the C–C bond. The steric bulk of the Fmoc group ensures retention of chirality during coupling.
Optimization Strategies :
-
Temperature Control : Maintaining 65–70°C minimizes side reactions such as β-hydride elimination.
-
Solvent Polarity : A THF/DMAC mixture stabilizes the Pd intermediate while solubilizing both reactants.
Table 1: Negishi Cross-Coupling Parameters
| Aryl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-FBrC₆H₄ | Pd(PPh₃)₂Cl₂ | THF/DMAC (1:1) | 65–70 | 78 |
| 4-FIC₆H₄ | Pd(dba)₂ | DMF | 80 | 65 |
Enzymatic Resolution of Racemic Mixtures
Kinetic Resolution Using Subtilisin
Racemic 2-((4-fluorophenyl)amino)propanoic acid esters can be resolved using subtilisin Carlsberg, which selectively hydrolyzes the (R)-enantiomer’s ester group.
Procedure :
-
Substrate : Racemic methyl ester of 2-((4-fluorophenyl)amino)propanoic acid.
-
Enzyme : Subtilisin Carlsberg (10 mg/mL) in pH 7.4 buffer.
-
Conditions : 37°C, 24 hours.
Table 2: Enzymatic Resolution Efficiency
| Enzyme | Substrate | ee (%) | Conversion (%) |
|---|---|---|---|
| Subtilisin Carlsberg | Methyl ester | 99 | 45 |
| Lipase PS | Ethyl ester | 85 | 38 |
Limitations :
Diastereomeric Salt Formation
Chiral Resolution with Optically Active Amino Alcohols
Racemic 2-((4-fluorophenyl)amino)propanoic acid is resolved using (R)-2-amino-1-phenylethanol to form diastereomeric salts.
Protocol :
-
Mixing : Racemic acid + (R)-2-amino-1-phenylethanol (1:1 molar ratio) in methanol.
-
Crystallization : Cool to 0°C to precipitate the (S)-acid-(R)-amino alcohol salt.
-
Decomposition : Treat with HCl to isolate (S)-acid (95% ee).
Critical Parameters :
-
Solvent Choice : Methanol enhances salt solubility differential.
-
Temperature : Slow cooling (0.5°C/min) improves crystal purity.
Table 3: Diastereomeric Resolution Outcomes
| Resolving Agent | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (R)-Phenylalaninol | Methanol | 95 | 60 |
| (S)-Benzylcystinol | Ethanol | 88 | 55 |
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Based Assembly
SPPS allows sequential addition of the 4-fluorophenylamino group to a resin-bound alanine.
Steps :
-
Resin Loading : Fmoc-(S)-alanine attached to Wang resin via ester linkage.
-
Deprotection : 20% piperidine in DMF to remove Fmoc.
-
Coupling : 4-fluorophenyl isocyanate with HATU activation.
Advantages :
Challenges :
-
Low yields (~50%) due to steric hindrance during coupling.
Photooxidative Cyanation
Singlet Oxygen-Driven Synthesis
A protecting-group-free method utilizes singlet oxygen to convert 4-fluorobenzylamine to the target amino acid.
Mechanism :
-
Photooxidation : Singlet oxygen converts benzylamine to an imine.
-
Cyanation : Reaction with KCN forms the α-aminonitrile.
Conditions :
Table 4: Photooxidative Cyanation Parameters
| Substrate | Catalyst | Light Source | Yield (%) |
|---|---|---|---|
| 4-Fluorobenzylamine | Rose Bengal | 450 nm LED | 65 |
| 3-Fluorobenzylamine | Methylene Blue | 550 nm | 52 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors improves reproducibility and yield for Pd-catalyzed couplings.
Setup :
-
Reactor Type : Microfluidic tube reactor (PTFE, 1 mm diameter).
-
Residence Time : 10 minutes at 70°C.
Benefits :
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-Fluorophenyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Neuropharmacology
(S)-2-((4-Fluorophenyl)amino)propanoic acid has been studied for its role as a substrate for amino acid transport systems in the brain. Research indicates that it can cross the blood-brain barrier and may be utilized in imaging studies for brain tumors due to its favorable biodistribution properties. In vivo studies have shown high tumor-to-normal brain ratios, suggesting potential use in targeted therapies or diagnostic imaging for gliomas .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting neutrophil chemotaxis and degranulation. This action is particularly relevant in conditions characterized by excessive neutrophil recruitment, such as chronic obstructive pulmonary disease and rheumatoid arthritis. The introduction of fluorine into its structure enhances its pharmacokinetic profile and reduces the formation of unwanted metabolites .
Synthesis Techniques
The synthesis of this compound typically involves the modification of existing amino acid frameworks through various chemical reactions, such as nucleophilic substitution or asymmetric synthesis techniques. These methods allow for the selective incorporation of the fluorine atom at the α-position, which is crucial for maintaining the compound's stereochemistry and enhancing its biological activity .
Derivatives and Related Compounds
Numerous derivatives of this compound have been synthesized to enhance its therapeutic efficacy or target specific biological pathways. For example, modifications to the phenyl ring or alterations at the carboxylic end can yield compounds with improved binding affinities to neurotransmitter receptors or enhanced anti-inflammatory properties .
Tumor Imaging Studies
A notable study involved the use of this compound as a tracer in positron emission tomography (PET) imaging for brain tumors. The compound's ability to selectively accumulate in tumor tissues allowed researchers to differentiate between malignant and benign lesions effectively. The study reported a tumor-to-normal brain uptake ratio ranging from 20:1 to 115:1, underscoring its potential as a diagnostic agent in oncology .
Inhibition of Neutrophil Activation
Another significant investigation focused on the compound's role in modulating neutrophil activation during inflammatory responses. By inhibiting chemokine-induced migration of neutrophils, this compound showed promise as a therapeutic agent for treating inflammatory diseases such as psoriasis and ulcerative colitis. The findings indicated a marked reduction in tissue damage associated with excessive neutrophil activity .
Mechanism of Action
The mechanism of action of (S)-2-((4-Fluorophenyl)amino)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular processes such as neurotransmission or metabolic regulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogs
- (S)-2-[(4-Chlorophenyl)amino]propanoic acid (CAS: 103678-25-7): Molecular Weight: 199.63 g/mol. Key Differences: Chlorine replaces fluorine, increasing lipophilicity (logP) and steric bulk. This may enhance membrane permeability but reduce metabolic stability compared to the fluoro analog . Applications: Used in studies exploring halogen effects on receptor binding .
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid (CAS: 1629658-28-1): Molecular Weight: 317.74 g/mol. Key Differences: Incorporates both chloro and fluoro substituents on the phenyl ring, along with a Boc-protected amine. The Boc group enhances stability during peptide synthesis but requires deprotection for biological activity .
Electron-Withdrawing Group Analogs
- (S)-2-amino-3-(4-sulfophenyl)propanoic acid (CAS: 84053-08-7): Molecular Weight: 244.24 g/mol. Key Differences: A sulfonic acid group replaces fluorine, increasing hydrophilicity and solubility in aqueous media. This makes it suitable for applications requiring charged intermediates .
Heterocyclic Derivatives
- (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid (CAS: 320423-21-0): Molecular Weight: 300.24 g/mol.
Functional Group Modifications
Protected Amino Acid Derivatives
- Boc-Protected Analogs (e.g., (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, CAS: 167993-00-2): Molecular Weight: 285.27 g/mol. Key Differences: The Boc group stabilizes the amine during solid-phase peptide synthesis (SPPS). These derivatives are intermediates for anticancer and antiviral agents .
Radiolabeled Derivatives
- [¹⁸F]AFETP: A fluorinated analog used in PET imaging to monitor amino acid transport in tumors.
Anticancer Activity
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Hydroxyl groups enable hydrogen bonding with biological targets, contrasting with the fluorine in (S)-2-((4-fluorophenyl)amino)propanoic acid, which may improve metabolic stability .
Antiviral Activity
Physicochemical Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 4-Fluorophenyl | 183.18 | 1.2 | 10–15 (DMSO) |
| (S)-2-[(4-Chlorophenyl)amino]propanoic acid | 4-Chlorophenyl | 199.63 | 1.8 | 5–10 (DMSO) |
| (S)-2-amino-3-(4-sulfophenyl)propanoic acid | 4-Sulfophenyl | 244.24 | -0.5 | >50 (Water) |
| Boc-protected analog (CAS: 1629658-28-1) | 4-Cl-3-F, Boc | 317.74 | 2.5 | <5 (DMSO) |
*Predicted using ChemDraw.
Biological Activity
(S)-2-((4-Fluorophenyl)amino)propanoic acid, commonly referred to as 4-fluorophenylalanine, is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Chemical Formula: CHFNO
- Molecular Weight: 183.18 g/mol
The presence of a fluorine atom in the para position of the phenyl ring significantly influences its biochemical interactions and stability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorinated phenyl group enhances lipophilicity and binding affinity to proteins, which can alter enzymatic activities and protein-protein interactions. This modification can lead to improved stability of peptide-based therapeutics and influence metabolic pathways .
1. Anticancer Properties
Research indicates that this compound exhibits potential anticancer effects. In vitro studies have shown that it can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism may involve modulation of signaling pathways associated with cell proliferation and survival .
2. Antimicrobial Activity
The compound has demonstrated significant antibacterial and antifungal properties. Studies report that it exhibits activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM for various strains . The incorporation of fluorinated amino acids into peptides has been shown to enhance their antimicrobial efficacy due to increased membrane permeability and stability .
3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. It has been studied for its potential role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases. The fluorine substitution may contribute to altered pharmacokinetics, enhancing its therapeutic profile in neurological applications .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on non-small cell lung cancer (NSCLC) cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations (1000 nM). The study concluded that the compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in NSCLC progression .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains including E. coli and S. aureus. The compound exhibited potent antibacterial activity with MIC values significantly lower than those of traditional antibiotics, suggesting its potential as a new antimicrobial agent .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-2-((4-fluorophenyl)amino)propanoic acid, and how can enantiomeric purity be ensured?
- Methodology : A common approach involves coupling 4-fluorophenylamine with a protected (S)-alanine derivative. For example, a reaction in tetrahydrofuran (THF)/water with LiOH facilitates deprotection and acidification to yield the crude product . Enantiomeric purity is verified via chiral HPLC or circular dichroism (CD) spectroscopy, referencing the InChIKey (e.g.,
PSPBMVIGHPBZQZ-LURJTMIESA-Nfor related fluorinated amino acids) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- NMR : H and C NMR confirm the presence of the 4-fluorophenyl group (δ ~7.2 ppm for aromatic protons) and the α-amino acid backbone.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNO).
- X-ray Crystallography : Resolves stereochemistry for the (S)-configuration .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis. Use inert atmosphere (N) for long-term storage .
- Handling : Wear nitrile gloves and eye protection. Avoid inhalation; use fume hoods during synthesis. Emergency measures (e.g., eye rinsing with water for 15 minutes) are critical due to potential irritancy .
Advanced Research Questions
Q. How can retrosynthetic analysis optimize the yield of this compound?
- Methodology :
- AI-Driven Route Prediction : Tools like Reaxys or Pistachio model reaction feasibility, prioritizing steps with high atom economy (e.g., amide coupling over ester hydrolysis).
- Coupling Agents : Use DCC/DMAP in dichloromethane for efficient amine-acid coupling, achieving >90% yield in controlled conditions .
- Table : Comparison of coupling agents:
| Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCC | DCM | 92 | 98.5 |
| EDC | THF | 85 | 97.0 |
Q. What strategies resolve contradictions in reported bioactivity data for derivatives?
- Methodology :
- Meta-Analysis : Cross-reference data from PubChem, ECHA, and FDA GSRS to identify outliers. For example, discrepancies in IC values may arise from assay conditions (e.g., pH, cell lines).
- Dose-Response Validation : Reproduce key studies under standardized conditions (e.g., 37°C, pH 7.4) to isolate compound-specific effects .
Q. How can pharmacokinetic properties (e.g., half-life, bioavailability) be modeled for this compound?
- Methodology :
- In Silico Tools : Use SwissADME or pkCSM to predict logP (e.g., ~1.2) and BBB permeability.
- In Vivo Profiling : Radiolabel the compound with F for PET imaging to track tissue distribution .
Q. What are the best practices for scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
- Continuous Flow Chemistry : Reduces racemization risk by minimizing reaction time.
- Crystallization Control : Use chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to enforce (S)-configuration during recrystallization .
Data Contradiction Analysis
Q. How to address conflicting solubility data in aqueous vs. organic solvents?
- Methodology :
- Solubility Screening : Use shake-flask method at 25°C. For example, solubility in PBS (pH 7.4) = 2.3 mg/mL vs. DMSO = 45 mg/mL.
- pH-Dependent Studies : Protonation of the amino group at acidic pH increases water solubility .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
